molecular formula C10H14ClNO B3003929 (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1820579-77-8

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B3003929
CAS No.: 1820579-77-8
M. Wt: 199.68
InChI Key: NUXKGXORZZZDFX-JXLXBRSFSA-N
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Description

(2R,4S)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative characterized by a bicyclic chroman scaffold with a methyl group at the C2 position and an amine group at C4, both in specific stereochemical configurations (2R,4S). The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H/t7-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKGXORZZZDFX-JXLXBRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves a multi-step process. One common method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds


Key Observations :

  • Stereochemistry : The (2R,4S) configuration confers superior binding to aldose reductase (ALR2), as demonstrated by free energy calculations (ΔΔG = ∆G(2R,4S) - ∆G(2S,4S) = -1.2 kcal/mol), indicating a thermodynamic preference for the target isomer .

Physicochemical Properties

Property (2R,4S)-2-Methyl (4S)-7-Fluoro (4S)-6-Ethyl (4S)-7,8-Dimethyl
Melting Point (°C) Not reported Not reported Not reported Not reported
Solubility (H2O) High (HCl salt) Moderate Moderate Low
LogP (Predicted) ~1.5 ~1.2 ~2.0 ~2.5

Notes:

  • Solubility trends correlate with substituent polarity. Fluorine reduces LogP, while alkyl groups increase it .
  • Melting points for similar compounds (e.g., 94°C for benzoylallyl derivatives in ) suggest crystalline stability, but data for the target compound is lacking.

Biological Activity

(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chiral compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical formula for (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is C10H14ClNO, with a molecular weight of 199.68 g/mol. It is characterized by a bicyclic structure that plays a crucial role in its biological interactions.

PropertyValue
Chemical FormulaC10H14ClNO
Molecular Weight199.68 g/mol
IUPAC Name(2R,4S)-2-methyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride
CAS Number2059994-30-6

Pharmacological Properties

Research indicates that (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exhibits various pharmacological activities:

  • 5-HT1A Receptor Agonism : This compound has been shown to have high affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety. In studies involving structural modifications of related compounds, it was found that certain derivatives displayed full agonist activity at these receptors, suggesting potential anxiolytic effects .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. In vivo studies demonstrated that certain derivatives exhibited protective effects in models of neurodegeneration .
  • Antimicrobial Activity : Preliminary investigations have suggested that benzopyran derivatives possess antimicrobial properties. The compound's structural features may contribute to interactions with microbial targets.

The biological activity of (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is largely attributed to its interaction with specific receptors and enzymes:

  • Receptor Interaction : It primarily acts on the serotonin receptor family, particularly the 5-HT1A subtype, influencing serotonergic signaling pathways that modulate anxiety and depression .
  • Enzymatic Modulation : The compound may also interact with various enzymes involved in neurotransmitter metabolism and signaling pathways related to neuroprotection and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anxiolytic Activity Study : A study involving structural analogs found that certain compounds exhibited significant anxiolytic effects in behavioral models. The best-performing compounds were noted for their selectivity towards the 5-HT1A receptor .
  • Neuroprotective Study : In an animal model of neurodegeneration, derivatives of this compound demonstrated a reduction in neuroinflammation and improved cognitive function compared to controls .
  • Antimicrobial Efficacy : A screening of benzopyran derivatives revealed that some had notable antimicrobial activity against common pathogens, suggesting further exploration into their therapeutic potential.

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